

A Technical Guide to the Physicochemical Properties of 3-Cyclobutyl-3-oxopropanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyclobutyl-3-oxopropanenitrile

Cat. No.: B043533

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyclobutyl-3-oxopropanenitrile is a β -ketonitrile compound of interest in organic synthesis and medicinal chemistry. Its bifunctional nature, incorporating both a ketone and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the known physicochemical properties of **3-Cyclobutyl-3-oxopropanenitrile**, outlines standard experimental protocols for their determination, and includes a representative synthetic method. All quantitative data are presented in easily digestible tables, and key experimental workflows are visualized using diagrams to facilitate understanding.

Chemical Identity and Physicochemical Properties

3-Cyclobutyl-3-oxopropanenitrile, with the CAS number 118431-89-3, is a small organic molecule featuring a cyclobutane ring attached to a propanenitrile backbone with a keto group at the beta position.^{[1][2]} Its structural and physicochemical properties are summarized in the tables below. It is important to note that many of the available data are computationally predicted rather than experimentally determined.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	3-cyclobutyl-3-oxopropanenitrile	[2]
CAS Number	118431-89-3	[1] [2]
Molecular Formula	C ₇ H ₉ NO	[1] [2]
Canonical SMILES	C1CC(C1)C(=O)CC#N	[2]
InChI	InChI=1S/C7H9NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-4H2	[2]
InChIKey	BAJYSJUMDLMTGH-UHFFFAOYSA-N	[2]

Table 2: Physicochemical Data

Property	Value	Remarks	Source
Molecular Weight	123.15 g/mol	---	[2]
Boiling Point	208.9 ± 13.0 °C at 760 mmHg	Calculated	[1]
Melting Point	N/A	No experimental data available	
Density	1.1 ± 0.1 g/cm ³	Calculated	[1]
Flash Point	80.1 ± 19.8 °C	Calculated	[1]
logP (Octanol-Water Partition Coefficient)	0.25	Predicted	[1]
pKa	N/A	No experimental data available	
Solubility	N/A	No experimental data available	
Vapor Pressure	0.2 ± 0.4 mmHg at 25°C	Calculated	[1]
Refractive Index	1.486	Calculated	[1]

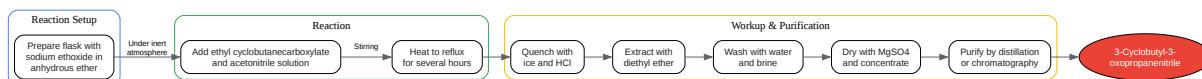
Synthesis

A common method for the synthesis of β -ketonitriles such as **3-Cyclobutyl-3-oxopropanenitrile** is the Claisen condensation of an appropriate ester with acetonitrile.[\[3\]](#)[\[4\]](#)[\[5\]](#) A representative protocol is detailed below.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol describes the synthesis of **3-Cyclobutyl-3-oxopropanenitrile** from a cyclobutanecarboxylic acid ester and acetonitrile using a strong base.

Materials:


- Ethyl cyclobutanecarboxylate (or a similar cyclobutyl ester)
- Acetonitrile
- Sodium ethoxide (or another suitable strong base like sodium hydride)
- Anhydrous diethyl ether (or another suitable anhydrous solvent)
- Hydrochloric acid (for workup)
- Sodium chloride solution (brine)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a solution of sodium ethoxide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** While stirring, add a solution of ethyl cyclobutanecarboxylate and acetonitrile in anhydrous diethyl ether dropwise from the dropping funnel to the base suspension.
- **Reaction:** After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

- Workup: Cool the reaction mixture to room temperature and then pour it into a beaker containing ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers.
- Washing: Wash the combined organic layers with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure **3-Cyclobutyl-3-oxopropanenitrile**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

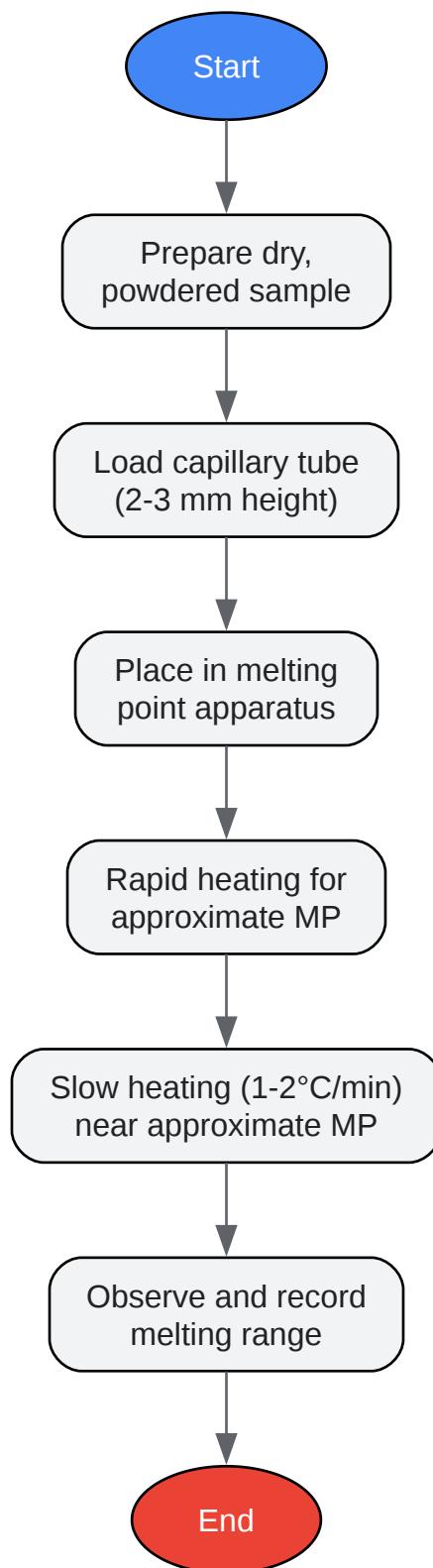
Caption: Workflow for the synthesis of **3-Cyclobutyl-3-oxopropanenitrile**.

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard experimental protocols for determining key physicochemical properties. While these are general methods, they are applicable to **3-Cyclobutyl-3-oxopropanenitrile**.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid substance transitions to a liquid.[6][7]


Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of **3-Cyclobutyl-3-oxopropanenitrile** (in solid form)
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- Sample Preparation: Ensure the sample is dry and in a fine powdered form. If necessary, grind the sample using a mortar and pestle.
- Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- Measurement: Place the capillary tube into the heating block of the melting point apparatus.
- Approximate Melting Point: Heat the sample rapidly to get an approximate melting point range.
- Accurate Melting Point: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point, then decrease the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

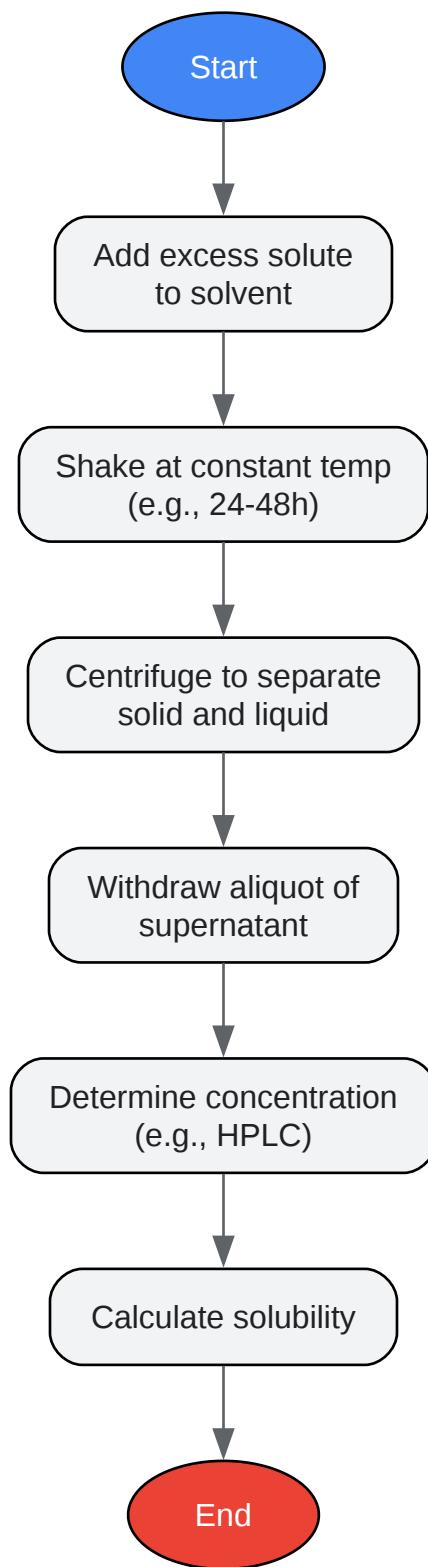
Melting Point Determination Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination by the capillary method.

Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.[8][9]


Materials:

- **3-Cyclobutyl-3-oxopropanenitrile**
- Solvent of interest (e.g., water, ethanol, DMSO)
- Vials with screw caps
- Shaker or agitator at a constant temperature
- Centrifuge
- Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

- Preparation: Add an excess amount of **3-Cyclobutyl-3-oxopropanenitrile** to a known volume of the solvent in a vial.
- Equilibration: Seal the vial and place it in a shaker at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.
- Sampling: Carefully withdraw an aliquot of the clear supernatant.
- Analysis: Dilute the aliquot with a known volume of solvent and determine the concentration of **3-Cyclobutyl-3-oxopropanenitrile** using a validated analytical method.
- Calculation: Calculate the solubility from the measured concentration and the dilution factor.

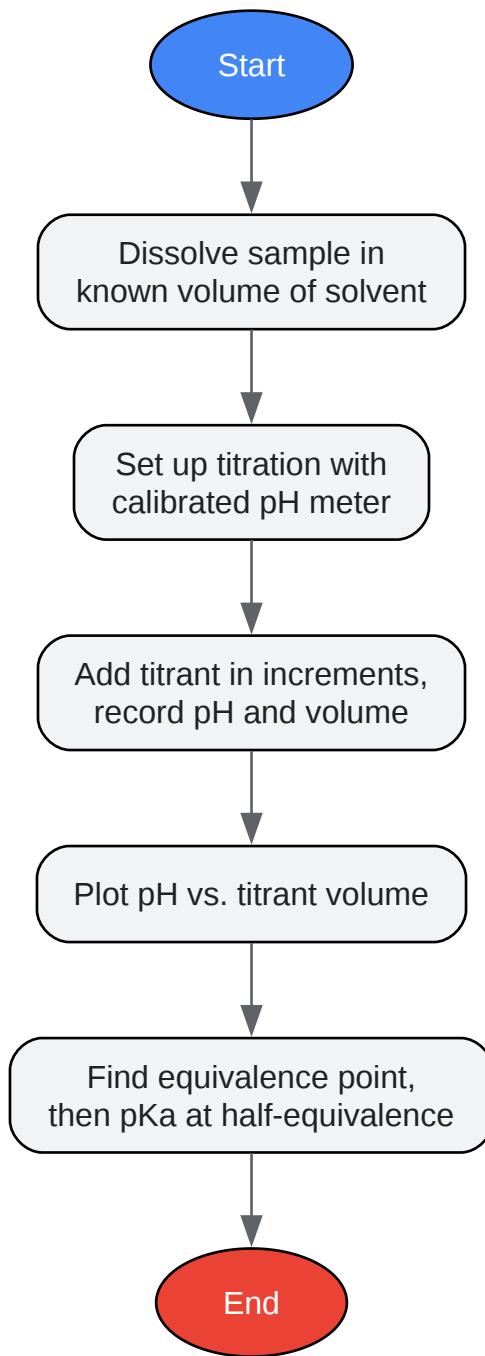
Solubility Determination Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination by the shake-flask method.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the pKa of an acidic or basic compound.[\[10\]](#)[\[11\]](#)[\[12\]](#)


Materials:

- **3-Cyclobutyl-3-oxopropanenitrile**
- Standardized solution of a strong base (e.g., 0.1 M NaOH)
- Solvent (e.g., water or a water-cosolvent mixture)
- pH meter with a calibrated electrode
- Burette
- Magnetic stirrer

Procedure:

- Sample Preparation: Dissolve a known amount of **3-Cyclobutyl-3-oxopropanenitrile** in a known volume of the solvent.
- Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
- Titration: Add the titrant (NaOH solution) in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
- Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve.
- pKa Determination: Determine the equivalence point (the point of steepest inflection) of the titration curve. The pH at the half-equivalence point (where half of the acid has been neutralized) is equal to the pKa.

pKa Determination Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for pKa determination by potentiometric titration.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that **3-Cyclobutyl-3-oxopropanenitrile** is directly involved in any specific biological signaling pathways or

possesses significant biological activity. Its primary utility appears to be as an intermediate in chemical synthesis.

Conclusion

This technical guide has summarized the available physicochemical data for **3-Cyclobutyl-3-oxopropanenitrile** and provided detailed, standardized protocols for the experimental determination of its key properties. While many of the current data points are computational, the provided methodologies offer a clear path for obtaining empirical values. The synthesis protocol and associated workflow diagram provide a practical guide for its preparation. For researchers and professionals in drug development, **3-Cyclobutyl-3-oxopropanenitrile** represents a valuable scaffold for the creation of novel chemical entities. Further experimental characterization of this compound is warranted to fully elucidate its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Cyclobutyl-3-oxopropanenitrile | CAS#:118431-89-3 | Chemsoc [chemsoc.com]
- 2. 3-Cyclobutyl-3-oxopropanenitrile | C7H9NO | CID 13861115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. Claisen condensation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKa) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 3-Cyclobutyl-3-oxopropanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043533#physicochemical-properties-of-3-cyclobutyl-3-oxopropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com